Fmoc-Aib-OH
Overview
Description
Fmoc-Aib-OH, also known as Fmoc-alpha-aminoisobutyric acid, is a synthetic amino acid derivative. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound has the molecular formula C19H19NO4 and a molecular weight of 325.36 g/mol .
Mechanism of Action
Fmoc-Aib-OH, also known as Fmoc-2-Aminoisobutyric acid or Fmoc-alpha-methylalanine, is a compound used in organic synthesis and peptide chemistry . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
This compound is primarily used as a protecting group in peptide synthesis . It temporarily protects the amino group of an amino acid to prevent side reactions during chemical reactions .
Mode of Action
The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound plays a crucial role in the chemical synthesis of peptides . The Fmoc group’s inherent hydrophobicity and aromaticity promote the association of building blocks, enabling the efficient synthesis of peptides .
Pharmacokinetics
It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides. By protecting the amino group of an amino acid, it allows for the controlled formation of peptide bonds, leading to the creation of peptides of significant size and complexity .
Action Environment
This compound is sensitive to moisture and should be stored in a dry and well-ventilated place . It is recommended to avoid inhalation and contact with skin and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-Aib-OH can be synthesized through various methods. One common approach involves the use of solid-phase synthesis, where the compound is attached to a resin support. The synthesis typically involves the following steps:
Attachment to Resin: The amino acid is attached to a resin support using a linker.
Fmoc Protection: The amino group is protected using the 9-fluorenylmethoxycarbonyl (Fmoc) group.
Coupling: The protected amino acid is coupled with other amino acids to form peptides.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Industrial Production Methods
Industrial production of this compound often involves large-scale solid-phase synthesis. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Aib-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
Chemistry
Fmoc-Aib-OH is extensively used in peptide synthesis, particularly in the development of novel peptides and proteins. It serves as a building block for creating complex peptide structures .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the design of peptide-based inhibitors and probes .
Medicine
The compound has shown potential as an anticancer agent, inhibiting the growth of prostate cancer cells and inducing cell death by inhibiting protein synthesis .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and biotechnological products. Its role in solid-phase peptide synthesis makes it valuable for large-scale peptide production .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-alpha-aminoisobutyric acid
- Fmoc-Aib-OH
- Fmoc-alpha-aminobutyric acid
- Fmoc-alpha-methylglycine
Uniqueness
This compound is unique due to its specific structure, which allows for efficient protection of the amino group during peptide synthesis. Its ability to inhibit protein synthesis and induce cell death makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZZVEPRYYCBTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373235 | |
Record name | Fmoc-alpha-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94744-50-0 | |
Record name | 2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94744-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-a-Fmoc-a-aminoisobutyric acid, N-fmoc-c-a-methylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094744500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fmoc-alpha-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-a-Fmoc-a-aminoisobutyric acid, N-Fmoc-C-a-methylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.035 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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